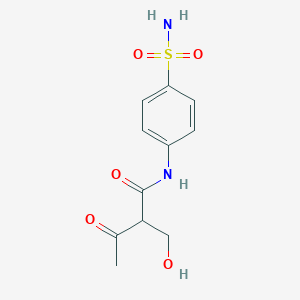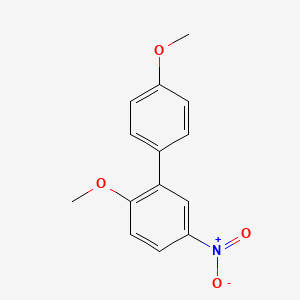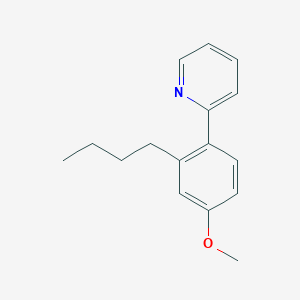
3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications. This compound, in particular, is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group attached to a tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a nitrile compound in the presence of a brominating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C to facilitate the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The tetrazole ring can be reduced to form corresponding amines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halide exchange reactions using sodium halides in polar solvents.
Major Products Formed
Oxidation: Nitro derivatives of the tetrazole compound.
Reduction: Amines and other reduced forms of the tetrazole ring.
Substitution: Halide-substituted tetrazole derivatives.
Scientific Research Applications
3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-phenyl-1H-tetrazole: Lacks the amino group, resulting in different chemical reactivity and biological activity.
3-Amino-1-phenyl-1H-tetrazole: Lacks the methyl group, which can affect its solubility and interaction with biological targets.
5-Phenyl-1H-tetrazole: Lacks both the amino and methyl groups, making it less versatile in chemical reactions.
Uniqueness
3-Amino-1-methyl-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to the presence of both the amino and methyl groups, which enhance its chemical reactivity and biological activity. These functional groups allow for a broader range of chemical modifications and interactions with biological molecules, making it a valuable compound in various fields of research.
Properties
CAS No. |
820960-86-9 |
|---|---|
Molecular Formula |
C8H12BrN5 |
Molecular Weight |
258.12 g/mol |
IUPAC Name |
1-methyl-5-phenyl-1,2-dihydrotetrazol-1-ium-3-amine;bromide |
InChI |
InChI=1S/C8H11N5.BrH/c1-12-8(10-13(9)11-12)7-5-3-2-4-6-7;/h2-6,11H,9H2,1H3;1H |
InChI Key |
SAQHRGFXMSQMSN-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C(=NN(N1)N)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene](/img/structure/B12532418.png)




